molecular formula C7H8O4 B2857439 Methyl 5-(hydroxymethyl)furan-3-carboxylate CAS No. 32365-48-3

Methyl 5-(hydroxymethyl)furan-3-carboxylate

Cat. No. B2857439
CAS RN: 32365-48-3
M. Wt: 156.137
InChI Key: NLWONULRTBORBN-UHFFFAOYSA-N
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Description

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” is a chemical compound with the molecular formula C7H8O4 . It has a molecular weight of 156.14 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 5-(hydroxymethyl)furan-3-carboxylate” is 1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” has a predicted boiling point of 275.1±30.0 °C and a predicted density of 1.259±0.06 g/cm3 . Its pKa value is predicted to be 13.74±0.10 .

Scientific Research Applications

Synthesis of Stable 5-HMF Derivatives

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” is a derivative of 5-Hydroxymethylfurfurol (5-HMF), a plant-derived furan compound . 5-HMF is extensively used as a transformation platform in the chemical industry . However, 5-HMF is labile and requires certain storage conditions . Therefore, the synthesis of stable 5-HMF derivatives directly from carbohydrates is a challenging problem for contemporary chemistry . “Methyl 5-(hydroxymethyl)furan-3-carboxylate” is one such stable derivative .

One-Pot Wittig Synthesis

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” can be synthesized from fructose using a one-pot Wittig synthesis . This synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . This method provides a stable 5-HMF derivative with good water-solubility .

Biobased Chemistry

Furanic platform molecules like “Methyl 5-(hydroxymethyl)furan-3-carboxylate” are easily available from biomass and ready for further functionalization for applications as intermediates in fine chemical industries . They are highly promising for the development of alternative methods for processing renewable raw material sources .

Cytotoxicity Studies

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” and its derivatives have been studied for their cytotoxicity against cancer cell lines HeLa, HepG2 and Vero, and Gram (+) and Gram (-) bacteria .

Drug Impurity Reference Substance

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” can be used as a reference substance for drug impurities . This can be useful in pharmaceutical research and development.

Biomedical Reagent

“Methyl 5-(hydroxymethyl)furan-3-carboxylate” can also be used as a reagent in biomedical research . This can aid in the development of new therapeutic strategies and drug discovery.

Safety and Hazards

The compound is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The potential future directions for “Methyl 5-(hydroxymethyl)furan-3-carboxylate” could involve further exploration of its antibacterial and cytotoxic activities . It has been suggested that the compound has potential usage as an alternative agent for treatments of some cancers and some bacterial infections .

properties

IUPAC Name

methyl 5-(hydroxymethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWONULRTBORBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

408 mg of dimethyl furan-3,5-dicarboxylate [see J. Chem. Soc., Perkin I, 1130 (1973)] was dissolved in 4 ml of anhydrous tetrahydrofuran, and 59 mg of lithium aluminium hydride was added. The mixture was stirred overnight at room temperature. The reaction mixture was poured into water, and ethyl acetate was added to extract it. The extract was worked up in a customary manner and purified by silica gel column chromatography [Wakogel C-200, 20 g; eluting solvent: hexane/ethyl acetate=2/1] to give 44 mg (yield 13%) of methyl 5-hydroxymethylfuran-3-carboxylate as a colorless oil.
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408 mg
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4 mL
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59 mg
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